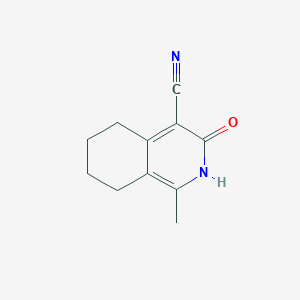
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, commonly known as D-mannitol, is a sugar alcohol that is widely used in the pharmaceutical and food industries. It is a white, crystalline powder that is easily soluble in water and has a sweet taste. D-mannitol is a versatile compound that has many applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chiral Hydroxyl Phospholanes Synthesis
Chiral hydroxyl phospholanes derived from D-mannitol, including (2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol, have shown significant use in asymmetric catalytic reactions. These compounds, particularly in the form of Rhodium complexes, have demonstrated high enantioselectivity as catalysts in the asymmetric hydrogenation of various functionalized olefins. Notable substrates include dehydroamino acid derivatives, itaconic acid derivatives, and enamides. An interesting aspect of this application is the ability to conduct hydrogenations in water with high enantiomeric excess and conversion rates, exemplified by reactions with itaconic acid (Li, Zhang, Xiao, & Zhang, 2000).
Biobased Polyester Synthesis
The compound has also been employed in the enzymatic synthesis of biobased polyesters, showcasing its role as a valuable biobased rigid diol. It exhibits similarities to aromatic monomers in polyester synthesis, and its enzymatic polymerization with various diacid ethyl esters has yielded novel biobased furan polyesters. These polyesters, characterized by molecular weights around 2000 g/mol, underline the compound’s potential in creating environmentally friendly materials with desirable physical properties (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Crystal Structure and Chemical Properties
In a study focusing on the crystal structure and chemical properties, the compound was synthesized and crystallized in the monoclinic system. The study provided insights into the molecular configuration, highlighting the R configuration of C(2) and C(3) and the positioning of OH groups. This research not only detailed the structural aspects but also observed intermolecular and intramolecular hydrogen bonds, contributing to the understanding of the compound's chemical behavior and interactions (Li, Wang, & Chen, 2001).
Eigenschaften
CAS-Nummer |
15219-93-9 |
|---|---|
Produktname |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
Molekularformel |
C7H14O6 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7+/m1/s1 |
InChI-Schlüssel |
JPHVNZOOBXUCDJ-JWXFUTCRSA-N |
Isomerische SMILES |
CO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
SMILES |
COC1(C(C(C(O1)CO)O)O)CO |
Kanonische SMILES |
COC1(C(C(C(O1)CO)O)O)CO |
Synonyme |
.alpha.-D-Fructofuranoside, methyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




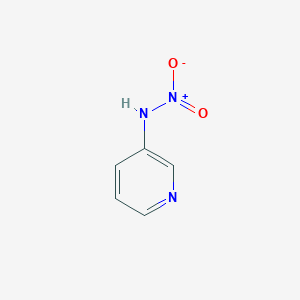

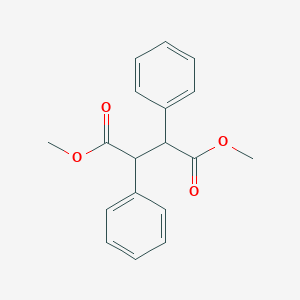
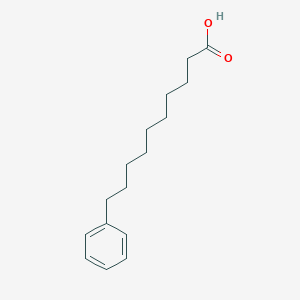
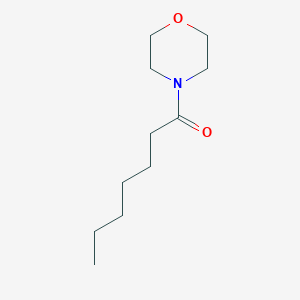
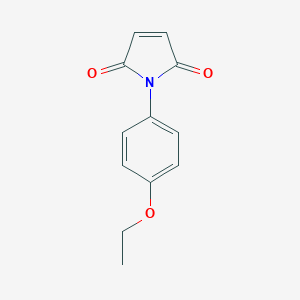
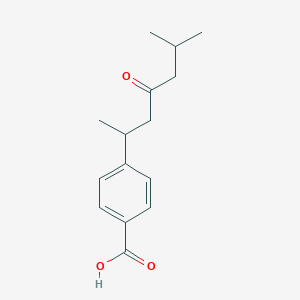

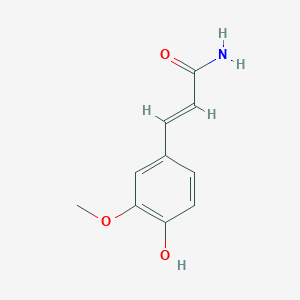
![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)
